molecular formula C16H14ClNO B4424418 1-(3-CHLOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE

1-(3-CHLOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B4424418
M. Wt: 271.74 g/mol
InChI Key: NXTHHLFKRAPDFN-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole typically involves the reaction of 3-chlorobenzoyl chloride with 2-methylindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(3-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzoyl)-2,3-dihydro-1H-indole: Lacks the methyl group at the 2-position.

    1-(3-Bromobenzoyl)-2-methyl-2,3-dihydro-1H-indole: Contains a bromine atom instead of chlorine.

    1-(3-Chlorobenzoyl)-2-methylindole: Lacks the dihydro component.

Uniqueness

1-(3-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole is unique due to the presence of both the 3-chlorobenzoyl group and the 2-methyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(3-chlorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c1-11-9-12-5-2-3-8-15(12)18(11)16(19)13-6-4-7-14(17)10-13/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTHHLFKRAPDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-CHLOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE
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1-(3-CHLOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 3
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1-(3-CHLOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 4
1-(3-CHLOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 5
1-(3-CHLOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 6
1-(3-CHLOROBENZOYL)-2-METHYL-2,3-DIHYDRO-1H-INDOLE

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